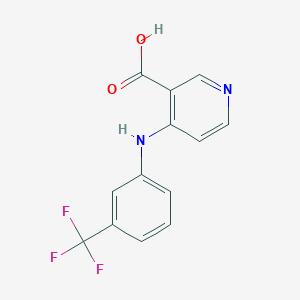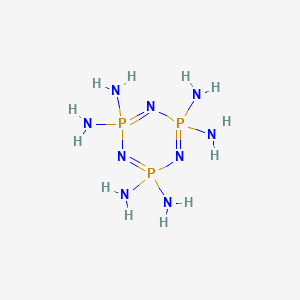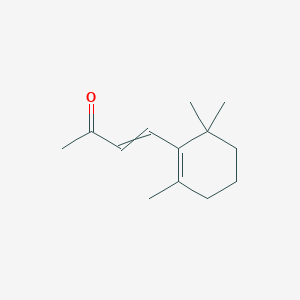
N,N'-But-2-enylidenebis(methylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene-1,4-diamine, N,N’-dimethyl- is an organic compound with the molecular formula C6H14N2. It is a derivative of butene, featuring two amino groups attached to the carbon atoms at positions 1 and 4, with both amino groups being dimethylated. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-diamine, N,N’-dimethyl- typically involves the reaction of 2-butene-1,4-diol with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Butene-1,4-diamine, N,N’-dimethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous feeding of reactants and the removal of products, ensuring a steady-state operation.
Chemical Reactions Analysis
Types of Reactions
2-Butene-1,4-diamine, N,N’-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include oxides and hydroxylated derivatives.
Reduction: The major products are simpler amines or fully reduced hydrocarbons.
Substitution: The major products are halogenated or other substituted derivatives.
Scientific Research Applications
2-Butene-1,4-diamine, N,N’-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butene-1,4-diamine, N,N’-dimethyl- involves its interaction with various molecular targets. The dimethylamino groups can form hydrogen bonds or ionic interactions with other molecules, influencing their reactivity and stability. The compound can also participate in nucleophilic or electrophilic reactions, depending on the conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
2-Butene-1,4-diamine, N,N’-diethyl-: This compound has ethyl groups instead of methyl groups attached to the amino groups.
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: This compound has four methyl groups attached to the amino groups.
Uniqueness
2-Butene-1,4-diamine, N,N’-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Properties
CAS No. |
111-72-8 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-N,N'-dimethylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C6H14N2/c1-7-5-3-4-6-8-2/h3-4,7-8H,5-6H2,1-2H3/b4-3+ |
InChI Key |
QXDVFQAKOKIPCM-ONEGZZNKSA-N |
SMILES |
CNCC=CCNC |
Isomeric SMILES |
CNC/C=C/CNC |
Canonical SMILES |
CNCC=CCNC |
Key on ui other cas no. |
111-72-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)












